Cas no 56096-89-0 (4-Fluoro-2-iodobenzoic acid)
4-Fluoro-2-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-2-iodobenzoic acid
- Benzoic acid, 4-fluoro-2-iodo-
- J-515335
- 4-Fluoro-2-Iodobenzoicacid
- NCGC00338400-01
- AB01331058-02
- EN300-39483
- 4-Fluoro-2-iodobenzoic acid, 97%
- 3-CHLORO-4-[2-(4-CHLOROPHENYL)HYDRAZONO]-2-(4-METHOXYPHENOXY)BUT-2-ENOICACID
- FT-0649051
- Benzoic acid, 4-fluoroiodo-
- MFCD04108278
- SCHEMBL1588995
- 2-Iodo-4-fluorobenzoic acid
- DTXSID70501170
- Z239685232
- DUKFTVLJAXWGPI-UHFFFAOYSA-N
- AC-3965
- AKOS000140853
- 4-Fluoro-2-iodo-benzoic acid
- SY047057
- CK1080
- PS-7327
- A1736
- AM61595
- 56096-89-0
- CS-W014051
-
- MDL: MFCD04108278
- Inchi: 1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- InChI Key: DUKFTVLJAXWGPI-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1C(=O)O)F
Computed Properties
- Exact Mass: 265.92400
- Monoisotopic Mass: 265.92401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 143-147 °C
- Boiling Point: 309.3℃ at 760 mmHg
- PSA: 37.30000
- LogP: 2.12850
- Sensitiveness: Light Sensitive
4-Fluoro-2-iodobenzoic acid Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S26; S36/37; S45
-
Hazardous Material Identification:
- HazardClass:6.1
- Risk Phrases:R25
- Safety Term:S26-S36/37-S45
4-Fluoro-2-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810125-25g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 25g |
1,444.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 678910-1G |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 1g |
¥483.29 | 2023-11-29 | ||
| TRC | F591998-250mg |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 250mg |
$ 58.00 | 2023-04-15 | ||
| TRC | F591998-500mg |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 500mg |
$ 69.00 | 2023-04-15 | ||
| TRC | F591998-1g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 1g |
$ 98.00 | 2023-09-07 | ||
| TRC | F591998-2.5g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 2.5g |
$ 178.00 | 2023-04-15 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016425-1g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 1g |
¥27 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016425-5g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 5g |
¥65 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016425-250mg |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 250mg |
¥25 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26510-1g |
4-Fluoro-2-iodobenzoic acid |
56096-89-0 | 97% | 1g |
¥17.0 | 2023-09-07 |
4-Fluoro-2-iodobenzoic acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-Fluoro-2-iodobenzoic acid
4-Fluoro-2-Iodobenzoic Acid: A Comprehensive Overview
4-Fluoro-2-Iodobenzoic Acid, also known by its CAS number 56096-89-0, is a significant compound in the field of organic chemistry. This compound is a derivative of benzoic acid, featuring a fluoro group at the para position and an iodine atom at the ortho position. Its unique structure makes it highly valuable in various applications, particularly in drug discovery and chemical synthesis.
The synthesis of 4-fluoro-2-iodobenzoic acid involves a series of carefully designed reactions. One common approach is through electrophilic aromatic substitution, where the fluoro and iodine groups are introduced at specific positions on the benzene ring. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of these syntheses, making the compound more accessible for research and industrial use.
In terms of physical properties, 4-fluoro-2-iodobenzoic acid exhibits a melting point of approximately 185°C and is sparingly soluble in water. Its solubility increases significantly in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which facilitates its use in various chemical reactions. The compound's stability under different conditions has been extensively studied, with results indicating that it remains stable under normal storage conditions but may decompose under harsh acidic or basic environments.
The applications of 4-fluoro-2-iobenzoic acid are vast and growing. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific receptor systems. For instance, recent studies have highlighted its role in developing inhibitors for kinase enzymes, which are crucial in cancer therapy. Additionally, its iodine substituent makes it an ideal substrate for radioisotope labeling, enabling its use in diagnostic imaging techniques.
In materials science, 4-fluoro-2-iobenzoic acid has found applications in the development of advanced polymers and coatings. Its ability to form stable bonds with other monomers contributes to the creation of materials with enhanced mechanical and thermal properties. Researchers have also explored its potential in creating stimuli-responsive materials, which can change their properties in response to external stimuli such as temperature or pH changes.
The latest research on 4-fluoro-2-iobenzoic acid has focused on its role in green chemistry. Scientists have developed novel catalytic systems that enable its synthesis using renewable resources, thereby reducing environmental impact. Furthermore, investigations into its biodegradation pathways have provided insights into its eco-friendly disposal methods, aligning with global sustainability goals.
In conclusion, 4-fluoro-2-iobenzoic acid, with its unique structural features and versatile applications, continues to be a focal point in chemical research. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.
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